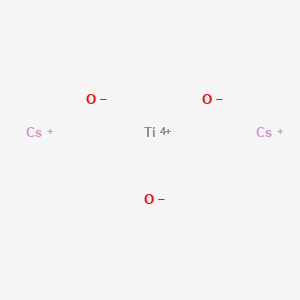
Ferric phosphorus(-3) anion
Overview
Description
Ferric phosphorus compounds have been extensively studied due to their intriguing chemical and physical properties. These compounds often feature in research related to material science, catalysis, and environmental science. Their unique interactions with various organic and inorganic compounds make them valuable for diverse applications.
Synthesis Analysis
Hydrothermal synthesis methods are prevalent in producing ferric phosphorus compounds, as seen in the formation of organically templated mixed valence iron phosphate compounds. These methods involve reacting iron precursors with phosphorus sources under controlled temperature and pressure conditions to yield complex iron phosphates with specific molecular structures (Debord et al., 1997).
Molecular Structure Analysis
The molecular structure of ferric phosphorus compounds can be intricate, featuring cubane-like clusters with iron and phosphorus atoms at alternate vertices. These structures are characterized using techniques like single-crystal X-ray diffraction, showcasing the complexity and precision in the arrangement of atoms within these compounds (Debord et al., 1997).
Chemical Reactions and Properties
Ferric phosphorus compounds participate in a variety of chemical reactions, often influenced by their unique structure. They can interact with organic templates in the synthesis process, affecting the resultant material's properties. The specific reactions and properties are determined by the compound's molecular configuration and the synthesis conditions used (Bazán et al., 2003).
Physical Properties Analysis
The physical properties of ferric phosphorus compounds, such as magnetic susceptibility and Mössbauer spectroscopy, provide insights into their potential applications in material science. These properties are closely linked to the compound's crystal structure and the distribution of iron and phosphorus within the material (Debord et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding how ferric phosphorus compounds can be utilized in various applications. Studies have shown that these compounds can form stable structures with unique reactivities depending on their synthesis and the specific iron and phosphorus ratios (Cavellec et al., 1996).
Scientific Research Applications
1. High Temperature Anionic Fe(III) Spin Crossover Behavior
A study by Ouyang et al. (2021) on ion-pair Fe(III) complexes provides insights into high temperature spin crossover behavior in a mixed-valence Fe(II)/Fe(III) complex. The complex includes a Fe(III) ion coordinated by two HATD2- ligands, forming a core that is significant in the understanding of Fe(III) spin crossover behavior, relevant in the context of ferric phosphorus(-3) anion (Ouyang et al., 2021).
2. Authigenic Iron Phosphate Phase in Estuarine Sediments
Hyacinthe and Cappellen (2004) explored an authigenic iron–phosphorus phase in estuarine sediments, contributing to understanding the formation and chemical reactivity of such phases. This iron phosphate mineral plays a crucial role in nutrient phosphorus removal from water columns, and its study aids in comprehending large-scale environmental processes involving ferric phosphates (Hyacinthe & Cappellen, 2004).
3. Iron and Phosphorus in Calcium Silicate Quenched Melts
Mysen's (1992) research on the relationship between redox equilibria of iron, phosphorus content, and anionic structure in calcium silicate quenched melts adds another dimension to the scientific applications of ferric phosphorus(-3) anion. This study involves understanding how phosphorus affects the redox behavior of iron in such environments, contributing to broader geological and mineralogical research (Mysen, 1992).
4. Coordination Model in Oxychloride Solvents
Research by Meek and Drago (1961) on the solution behavior of anhydrous ferric chloride in oxychloride solvents, including the role of ferric phosphorus(-3) anion, provides insight into coordination chemistry. This research contributes to the understanding of solvent systems and the behavior of ferric phosphorus(-3) anion in such environments (Meek & Drago, 1961).
5. Formation of α-Fe2O3 Monodispersed Particles
Morales, González-Carreño, and Serna (1992) investigated the formation of uniform α-Fe2O3 particles in the presence of phosphate anions. This study contributes to understanding the influence of phosphates on the morphological properties of iron oxide particles, a topic relevant to materials science and nanotechnology (Morales, González-Carreño, & Serna, 1992).
Future Directions
properties
IUPAC Name |
iron(3+);phosphorus(3-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.P/q+3;-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRQHASIGICJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[P-3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Iron phosphide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Ferric phosphorus(-3) anion | |
CAS RN |
12023-53-9, 12751-22-3 | |
| Record name | Iron phosphide (Fe3P) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012023539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron phosphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012751223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron phosphide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triiron phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)

![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)







![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)
